Ethyl 2-hydroxy-6-methylbenzoate
Overview
Description
Ethyl 2-hydroxy-6-methylbenzoate, also known as ethyl 6-methylsalicylate, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a white to pale-yellow powder or crystalline substance that is commonly used in various chemical and industrial applications.
Mechanism of Action
Ethyl 2-hydroxy-6-methylbenzoate, also known as Ethyl 6-Methylsalicylate, is a chemical compound with the formula C10H12O3 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Analysis
Biochemical Properties
Ethyl 2-hydroxy-6-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in ester hydrolysis, such as esterases. These interactions typically involve the hydrolysis of the ester bond, leading to the formation of the corresponding acid and alcohol. The nature of these interactions is primarily catalytic, where the enzyme facilitates the breakdown of this compound into its constituent parts .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of other ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the formation of its corresponding acid and alcohol. These metabolites can then enter other metabolic pathways, such as the citric acid cycle or fatty acid metabolism. The interaction of this compound with these enzymes and cofactors can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of this compound within specific cellular compartments. For instance, transporters can facilitate the uptake of this compound into cells, while binding proteins can help in its distribution within the cytoplasm or other organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of this compound is crucial for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-6-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxy-6-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-methylbenzyl alcohol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
Ethyl 2-hydroxy-6-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the manufacture of fragrances, flavorings, and pharmaceuticals
Comparison with Similar Compounds
Ethyl 2-hydroxy-6-methylbenzoate is similar to other esters of salicylic acid, such as:
Methyl salicylate: Commonly used in topical analgesics.
Ethyl salicylate: Used in flavorings and fragrances.
Propyl salicylate: Used in sunscreens and cosmetics.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the 6-position enhances its lipophilicity and may influence its biological activity compared to other salicylate esters .
Properties
IUPAC Name |
ethyl 2-hydroxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXBNUYCDMPLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342758 | |
Record name | Ethyl 2-hydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6555-40-4 | |
Record name | Ethyl 2-hydroxy-6-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6555-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-hydroxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-6-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Ethyl 6-Methylsalicylate used in the study on Pactamycin's Carbon-13 NMR assignments?
A: The study aimed to fully assign all resonances observed in the Carbon-13 Nuclear Magnetic Resonance (NMR) spectrum of Pactamycin and its degradation product. To achieve this, the researchers employed various techniques, including comparison with the 13C NMR spectra of model compounds. []
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